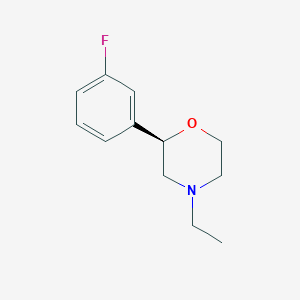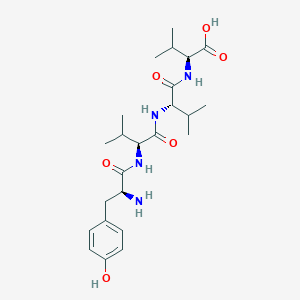
2,2'-(1,3-Phenylene)bis(4-phenylquinazoline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) is a chemical compound that belongs to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a 1,3-phenylene bridge connecting two 4-phenylquinazoline units, making it a unique and interesting molecule for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) typically involves the reaction of 4-phenylquinazoline with a 1,3-phenylene bridging agent. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can lead to partially or fully reduced quinazoline derivatives.
Applications De Recherche Scientifique
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenylquinazoline: A simpler analogue with similar biological activities.
2,2’-(1,4-Phenylene)bis(4-phenylquinazoline): A structural isomer with a different phenylene bridge position.
Quinazoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
2,2’-(1,3-Phenylene)bis(4-phenylquinazoline) is unique due to its specific 1,3-phenylene bridging structure, which can influence its chemical reactivity and biological activity. This structural feature may provide advantages in certain applications, such as increased binding affinity to specific targets or enhanced stability under various conditions.
Propriétés
Numéro CAS |
911369-15-8 |
|---|---|
Formule moléculaire |
C34H22N4 |
Poids moléculaire |
486.6 g/mol |
Nom IUPAC |
4-phenyl-2-[3-(4-phenylquinazolin-2-yl)phenyl]quinazoline |
InChI |
InChI=1S/C34H22N4/c1-3-12-23(13-4-1)31-27-18-7-9-20-29(27)35-33(37-31)25-16-11-17-26(22-25)34-36-30-21-10-8-19-28(30)32(38-34)24-14-5-2-6-15-24/h1-22H |
Clé InChI |
GOGSHZMIMCKSCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC(=CC=C4)C5=NC6=CC=CC=C6C(=N5)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B12614085.png)

![4-Bromo-5-{[tert-butyl(dimethyl)silyl]oxy}hexanal](/img/structure/B12614093.png)
![9-Chloro-4-(pyridin-3-yl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B12614094.png)


![5,6-Dimethyl-3-(naphthalen-1-yl)-1H-furo[3,4-c]pyrrole-1,4(5H)-dione](/img/structure/B12614100.png)
![5-Chloro-2-{[4-(pentane-1-sulfonyl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B12614101.png)

![4-[2-(4-Chlorophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12614115.png)



![(5-Methyl-1,2-oxazol-3-yl)[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B12614159.png)
